Propionitrile-3,3,3-D3

説明

BenchChem offers high-quality Propionitrile-3,3,3-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionitrile-3,3,3-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C3H5N |

|---|---|

分子量 |

58.10 g/mol |

IUPAC名 |

3,3,3-trideuteriopropanenitrile |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3 |

InChIキー |

FVSKHRXBFJPNKK-FIBGUPNXSA-N |

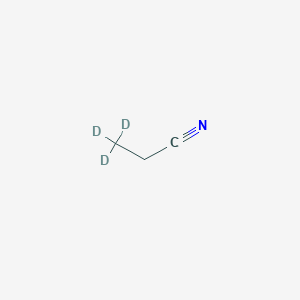

異性体SMILES |

[2H]C([2H])([2H])CC#N |

正規SMILES |

CCC#N |

製品の起源 |

United States |

Propionitrile-3,3,3-D3 chemical and physical properties

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

Propionitrile-3,3,3-d3 (CAS: 24300-21-8) is a specialized isotopologue of propionitrile (ethyl cyanide) where the terminal methyl group is fully deuterated (

This guide details the physicochemical properties, synthesis methodologies, spectroscopic validation, and strategic applications of Propionitrile-3,3,3-d3 in modern drug discovery.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Propionitrile-3,3,3-d3 retains the core physicochemical characteristics of its non-labeled parent while exhibiting mass and vibrational frequency shifts characteristic of heavy isotopes.[1]

Nomenclature and Identification

| Parameter | Details |

| Chemical Name | Propionitrile-3,3,3-d3 |

| Synonyms | Ethyl-2,2,2-d3 cyanide; Propanenitrile-3,3,3-d3 |

| CAS Number | 24300-21-8 |

| Molecular Formula | |

| Molecular Weight | 58.10 g/mol (approx.)[1] |

| SMILES | [2H]C([2H])([2H])CC#N |

| Appearance | Clear, colorless liquid |

Physical Properties Comparison[1]

The physical properties of the deuterated analog closely track the non-labeled standard (CAS 107-12-0), with minor deviations due to the kinetic isotope effect (KIE) and mass increase.[1]

| Property | Propionitrile (Non-labeled) | Propionitrile-3,3,3-d3 | Note |

| Boiling Point | 97.1 °C | ~96–97 °C | Isotope effect on BP is typically negligible for small nitriles.[1] |

| Density (25°C) | 0.772 g/mL | ~0.81 g/mL | Estimated increase due to mass of 3 deuterons.[1] |

| Refractive Index | ~1.366 | Minimal change expected.[1] | |

| Flash Point | 6 °C (43 °F) | 6 °C | Highly Flammable |

| Solubility | Water (100 mg/mL), Ethanol, Ether | Identical | No change in lipophilicity ( |

Spectroscopic Characterization

Validating the isotopic enrichment (>98 atom% D) is crucial before using this reagent in synthesis.[1] The primary tool for this is Proton NMR (

NMR Signature Analysis

In non-labeled propionitrile, the ethyl group displays a classic triplet-quartet coupling pattern.[1] In Propionitrile-3,3,3-d3, the spin system is simplified due to the "silencing" of the terminal methyl protons.[1]

-

Non-labeled Spectrum:

-

Propionitrile-3,3,3-d3 Spectrum:

Quality Control Workflow

The following diagram illustrates the decision logic for validating the isotopic purity of the reagent.

Figure 1: Analytical workflow for validating isotopic enrichment of Propionitrile-3,3,3-d3 prior to use.

Synthesis & Production

While commercially available, in-house synthesis may be required for fresh preparation or specific scale-up needs.[1] The most robust route utilizes nucleophilic substitution on a deuterated ethyl halide.[1]

Synthetic Route: Cyanation of Ethyl-d3 Iodide[1]

Reagents:

-

Ethyl iodide-2,2,2-d3 (

) [Precursor][1] -

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) [Reagent][2]

-

Dimethyl Sulfoxide (DMSO) or Ethanol/Water [Solvent]

-

Phase Transfer Catalyst (e.g., TBAB) [Optional for biphasic systems][1]

Reaction Scheme:

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is vented to a scrubber (bleach solution) to trap any potential HCN gas.[1]

-

Solvation: Dissolve NaCN (1.1 equiv) in dry DMSO.

-

Addition: Add Ethyl iodide-2,2,2-d3 (1.0 equiv) dropwise at room temperature. The reaction is exothermic; control rate to maintain temp <40°C.[1]

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by GC-MS.[1]

-

Workup: Cool to room temperature. Dilute with water to dissolve salts.[1]

-

Extraction: Extract the product with diethyl ether (3x).

-

Purification: Dry organic layer over

. Carefully remove solvent (Propionitrile BP is 97°C; do not rotovap to dryness aggressively).[1] Distill the residue to collect the fraction at 96–98°C.

Synthesis Pathway Diagram

Figure 2: Nucleophilic substitution pathway for the synthesis of Propionitrile-3,3,3-d3.[1]

Applications in Drug Development[1]

The primary utility of Propionitrile-3,3,3-d3 is in the Deuterium Switch strategy.[1] It is used to introduce a deuterated ethyl group into a drug molecule.[1]

The Deuterium Switch: Blocking Metabolic Hotspots

Many drugs contain ethyl groups that are susceptible to cytochrome P450-mediated oxidation at the terminal methyl position (

-

Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.[1]

-

Effect: Breaking the C-D bond is the rate-determining step in the oxidation process.[1] Substituting H for D results in a Primary Kinetic Isotope Effect (PKIE), typically reducing the rate of metabolism (

) by a factor of 2 to 7.[1] -

Outcome: Increased half-life (

), reduced dosing frequency, and potentially reduced formation of toxic metabolites.[1]

Metabolic Stability Assay Workflow

To verify the efficacy of the deuterium substitution, a comparative intrinsic clearance (

Figure 3: Comparative metabolic stability assay workflow to determine the Kinetic Isotope Effect (KIE).

Handling & Safety

Propionitrile-3,3,3-d3 poses significant health hazards similar to non-labeled propionitrile.[1] It acts as an alkyl cyanide.[1]

Hazard Identification

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin, or inhaled.[1]

-

Mechanism of Toxicity: Metabolizes to release cyanide ions (

), inhibiting cytochrome c oxidase in the mitochondria, leading to cytotoxic hypoxia.[1]

Safety Protocols

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible in the facility.[1]

-

Waste Disposal: Segregate as P-listed hazardous waste (P101).[1] Do not mix with acids (releases HCN gas).[1]

References

-

Qmx Laboratories. (n.d.).[1] Propionitrile-3,3,3-d3 Product Data. Retrieved February 6, 2026, from [Link][1]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7854, Propionitrile. Retrieved February 6, 2026, from [Link][1]

-

Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] [Link]

Sources

Rotational spectrum analysis of Propionitrile-3,3,3-D3

Advanced Rotational Spectroscopy of Propionitrile-3,3,3-D3 ( )

Methodological Framework for Astrochemical Detection and Isotopic Analysis

Executive Summary

This technical guide outlines the spectroscopic characterization of Propionitrile-3,3,3-D3 (Ethyl Cyanide-D3), a critical tracer for interstellar chemistry. The fully deuterated methyl group (

This document moves beyond standard textbook definitions to provide a causal, self-validating workflow for acquiring, assigning, and analyzing the rotational spectrum of this isotopologue. It addresses the specific physical challenges introduced by the heavy deuterium rotor, including the suppression of tunneling splitting and the modification of quadrupole coupling tensors.

Part 1: Theoretical Framework & Molecular Physics

The Deuterium Isotope Effect

The substitution of three hydrogen atoms (

-

Mass Shift & Rotational Constants: The significant mass increase (

) drastically increases the principal moments of inertia. This results in a compression of the rotational spectrum (lower frequency transitions for the same quantum numbers) compared to the normal species ( -

Internal Rotation (The

Rotor):-

Normal Species (

): Exhibits significant tunneling splitting (A/E states) due to a finite barrier ( -

D3 Species (

): The heavier rotor increases -

Consequence: For ground vibrational states, the A-E splitting in Propionitrile-3,3,3-D3 is often collapsed or negligible at low

, simplifying the Hamiltonian to a semi-rigid rotor model, though high-

-

The Hamiltonian Model

To achieve spectroscopic accuracy (< 5 kHz residual), the analysis must employ a Watson A-reduced Hamiltonian (

-

: Rigid rotor energy (Constants

-

: Centrifugal distortion (Quartic

-

: Interaction of the

-

: Internal rotation (RAM or PAM method), often treated as a perturbation for the heavy

Part 2: Experimental Methodology (Self-Validating Protocol)

The following protocol relies on a predict-measure-refine loop, ensuring that every assignment is statistically validated before proceeding to higher quantum numbers.

Synthesis & Precursor Validation

-

Precursor: Commercial Propionitrile-3,3,3-D3 (CAS: 24300-21-8) is often available, but in-situ synthesis via

(lithiated acetonitrile) can be used for specific labeling. -

Validation: Check purity via NMR (

and

Broadband Survey (CP-FTMW)

Objective: Capture the global spectral fingerprint to identify the ground state pattern.

-

Instrument: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectrometer.[1][2][3][4]

-

Bandwidth: 8–18 GHz (covers fundamental

-type and -

Conditions:

-

Carrier Gas: Neon or Argon (1-2 bar backing pressure) to cool rotational temperature to

K. -

Pulse Sequence: 4

s chirp excitation followed by 40 -

Averaging: 10k–50k FIDs to resolve weak hyperfine components.

-

Precision Measurement (Cavity FTMW)

Objective: Resolve hyperfine splitting (

-

Targeting: Select 5–10 strong lines from the CP-FTMW survey.

-

Resolution: Achieve FWHM

2–5 kHz (Doppler doubled).

Part 3: Analysis Workflow & Visualization

The analysis requires a recursive logic flow. We do not simply "fit data"; we build a predictive model.[2]

Diagram: The Iterative Fitting Pipeline

The following diagram illustrates the logic flow for assigning the spectrum, moving from the rigid rotor approximation to the full internal rotation model.

Caption: The "Bootstrap" method for spectral assignment. Initial assignments of low-J lines drive the prediction of high-J lines, iteratively reducing the RMS error.

Diagram: Spectrometer Signal Path

Understanding the hardware signal path is crucial for troubleshooting sensitivity issues (e.g., mixer saturation vs. low molecular signal).

Caption: Signal flow in a CP-FTMW spectrometer. The critical interface is the interaction between the high-power chirp and the cold molecular jet.

Part 4: Quantitative Data Presentation

Comparative Spectral Constants

The table below highlights the "Isotope Shift." Note the significant decrease in rotational constants (

| Parameter | Unit | Normal Propionitrile ( | Propionitrile-3,3,3-D3 ( | Physical Implication |

| A | MHz | 27663.7 | ~22400.0 (Est) | Rotation about the bond axis slows significantly. |

| B | MHz | 4714.2 | ~4300.0 (Est) | End-over-end rotation slows. |

| C | MHz | 4235.1 | ~3850.0 (Est) | |

| MHz | -3.78 | -3.78 (Approx) | Electric field gradient at N is largely unchanged by distal D. | |

| cm | ~1050 | ~1040 | Barrier height is electronic; mass independent (mostly). | |

| Splitting | MHz | Resolvable (>1 MHz) | Collapsed (<10 kHz) | CRITICAL: D3 species behaves more "rigid". |

Note: Values for the normal species are well-established. D3 values are estimates based on mass-scaling laws to demonstrate the shift magnitude expected during a search.

Part 5: Applications & Strategic Importance

Astrochemistry: The "Cold" Formation Pathway

Why do we care about the 3,3,3-D3 isotopologue?

-

Grain Surface Chemistry: In cold molecular clouds (10 K), D atoms are more likely to stick to grain mantles than H atoms (due to zero-point energy differences).

-

The Probe: If Propionitrile forms on these icy grains via radical addition (

), we expect high levels of deuteration in the methyl group. -

Observation: Detection of

via ALMA (Atacama Large Millimeter Array) allows astronomers to calculate the

Analytical Chemistry

-

Mixture Analysis: In complex pharmaceutical synthesis, D3-Propionitrile can serve as a "mass-shifted" internal standard. Rotational spectroscopy allows for quantitation of the labeled species without chromatographic separation, as the spectral lines are completely distinct from the non-labeled species.

References

-

Müller, H. S. P., et al. (2005). The Cologne Database for Molecular Spectroscopy, CDMS: a standard database for rotational spectroscopy. Journal of Molecular Structure.

-

Margulès, L., et al. (2016). Spectroscopy of vibrationally excited states of propionitrile.[5] Astronomy & Astrophysics.[6][7]

-

Pate, B. H., et al. (2008). The chirped-pulse Fourier transform microwave spectrometer: A new tool for chemical kinetics. Review of Scientific Instruments.

-

Pickett, H. M. (1991). The fitting and prediction of rotational spectra (SPFIT/SPCAT). Journal of Molecular Spectroscopy.

-

Gordy, W., & Cook, R. L. (1984). Microwave Molecular Spectra.[2][4][5][8][9][10] Wiley-Interscience. (Standard Text for Hamiltonian Theory).

Sources

- 1. Chirped-Pulse Microwave Spectroscopy – Combustion Research Facility [crf.sandia.gov]

- 2. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. A broadband Fourier transform microwave spectrometer based on chirped pulse excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Astrochemistry: Discoveries to Inform the Chemical Sciences and Engineering Communities - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [1110.2644] New extended deuterium fractionation model: assessment at dense ISM conditions and sensitivity analysis [arxiv.org]

- 8. idc-online.com [idc-online.com]

- 9. Chirped Pulse FTMW | Ken Leopold Research Group [kleopold.chem.umn.edu]

- 10. mdpi.com [mdpi.com]

Vibrational ground state of ethyl cyanide-d3 isotopologues

An In-Depth Technical Guide to the Vibrational Ground State of Ethyl Cyanide-d3 Isotopologues

Authored by: Senior Application Scientist

Abstract

Ethyl cyanide (CH₃CH₂CN), a molecule of significant interest in astrophysics and molecular physics, exhibits a rich and complex rotational spectrum. The study of its isotopologues, particularly the deuterated forms, provides crucial insights into molecular structure, dynamics, and the chemical evolution of the interstellar medium. This technical guide offers a comprehensive overview of the vibrational ground state of the ethyl cyanide-d3 (CD₃CH₂CN) isotopologue. We delve into the theoretical underpinnings of its rotational spectroscopy, detail the experimental methodologies for its characterization, and present a thorough analysis of the spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of advanced spectroscopic techniques and their application to complex molecular systems.

Introduction: The Significance of Ethyl Cyanide and its Isotopologues

Ethyl cyanide, also known as propionitrile, is an asymmetric top molecule that has been identified as an abundant species in hot molecular cores within interstellar clouds.[1][2] Its dense and intense rotational spectrum makes it a valuable probe for the physical and chemical conditions of these star-forming regions.[1] The study of the isotopic variants of ethyl cyanide, including those substituted with deuterium (D) and carbon-13 (¹³C), is of paramount importance. The relative abundances of these isotopologues can elucidate formation pathways and the isotopic fractionation processes occurring in the interstellar medium.

Deuterated molecules, in particular, are powerful tracers of the early stages of star and planet formation. The vibrational ground state, being the lowest energy state of the molecule, serves as the fundamental reference for all spectroscopic and thermodynamic studies. A precise characterization of the rotational transitions within this state is a prerequisite for the astronomical detection of these species and for a deeper understanding of their molecular properties.[1] This guide focuses specifically on the ethyl cyanide-d3 (CD₃CH₂CN) isotopologue, providing a detailed examination of its rotational spectroscopy in the vibrational ground state.

Theoretical Framework: Understanding the Rotational Spectrum

The rotational spectrum of an asymmetric top molecule like ethyl cyanide is governed by its three principal moments of inertia (Iₐ, Iₑ, Iₐ), which give rise to three rotational constants (A, B, C). The rotational energy levels are not expressible in a simple closed form and require the diagonalization of a Hamiltonian matrix. For a precise description of the spectrum, especially at higher rotational quantum numbers, a rigid rotor model is insufficient.

The Watson Hamiltonian

The experimental spectra of ethyl cyanide isotopologues are typically analyzed using a Watson's Hamiltonian in the A-reduction.[1] This effective Hamiltonian accounts for the centrifugal distortion effects that arise from the non-rigidity of the molecule during rotation. The Hamiltonian includes terms for the rotational constants and a set of centrifugal distortion constants (e.g., ΔJ, ΔJK, ΔK, δJ, δK).

Nuclear Quadrupole Hyperfine Structure

The presence of a nitrogen nucleus (¹⁴N) with a nuclear spin I=1 introduces a hyperfine structure in the rotational transitions due to the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. This interaction is described by the nuclear quadrupole coupling constants (χₐₐ, χₑₑ, χₐₐ), which provide valuable information about the electronic environment around the nitrogen atom.[1]

Experimental Methodologies: Probing the Rotational Transitions

The investigation of the rotational spectrum of ethyl cyanide-d3 and other isotopologues is primarily conducted using high-resolution microwave and millimeter/submillimeter wave spectroscopy.

Spectrometer Setup

The rotational spectrum of deuterated ethyl cyanide species has been measured using a combination of techniques:

-

Waveguide Fourier Transform Microwave (FTMW) Spectroscopy: This technique is employed for high-resolution measurements in the lower frequency microwave region (e.g., 8-17 GHz).[1][2] It provides highly accurate frequency measurements, allowing for the resolution of the hyperfine structure.

-

Source-Modulated Spectroscopy with Backward-Wave Oscillators (BWOs): For higher frequency measurements in the millimeter and submillimeter wave ranges (e.g., 150-660 GHz), source-modulated spectrometers are utilized.[1][2] These instruments allow for the observation of a large number of rotational transitions, which is crucial for a precise determination of the spectroscopic constants.

Experimental Protocol: A Step-by-Step Overview

-

Sample Preparation: A sample of the desired isotopologue (e.g., CD₃CH₂CN) is synthesized and purified. The sample is then introduced into the spectrometer's absorption cell at low pressure.

-

Radiation Source and Propagation: Microwave or millimeter-wave radiation is generated and passed through the absorption cell containing the gaseous sample.

-

Interaction and Absorption: The molecules in the gas phase absorb the radiation at frequencies corresponding to their rotational transitions.

-

Detection: The transmitted radiation is detected, and the absorption spectrum is recorded.

-

Data Analysis: The measured transition frequencies are then fitted to the Watson's Hamiltonian to determine the rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants.

Caption: Molecular structure of ethyl cyanide-d3 (CD₃CH₂CN).

Conclusion and Future Outlook

The study of the vibrational ground state of ethyl cyanide-d3 through high-resolution rotational spectroscopy provides fundamental data for both laboratory and astronomical applications. The precise determination of its rotational transitions and spectroscopic constants allows for its unambiguous identification in the interstellar medium and contributes to a more complete understanding of interstellar chemistry.

Future research should focus on extending the measurements of the CD₃CH₂CN spectrum to higher frequencies to further refine the spectroscopic constants and enable the modeling of its spectrum at the higher temperatures characteristic of hot molecular cores. Additionally, the investigation of its vibrationally excited states will be crucial for a complete spectral characterization, which is necessary for disentangling the complex spectra observed in astronomical surveys.

References

-

Margulès, L., Motiyenko, R., Demyk, K., Tercero, B., Cernicharo, J., Sheng, M., Weidmann, M., Gripp, J., Mäder, H., & Demaison, J. (2009). Rotational spectrum of deuterated and 15N ethyl cyanides: CH3CHDCN and CH2DCH2CN and of CH3CH2C15N. Astronomy & Astrophysics, 493(2), 565–569. [Link]

-

Heise, H. M., Mäder, H., & Zeil, W. (1976). Molecular Structure Quadrupole Coupling Tensor and Dipole Moment of Ethyl Cyanide. Zeitschrift für Naturforschung A, 31(2), 1228-1240. [Link]

-

Demyk, K., Mäder, H., Tercero, B., Cernicharo, J., Motiyenko, R., Margulès, L., & Demaison, J. (2007). Rotational spectrum of 13C-substituted ethyl cyanide in the ground state and astrophysical applications. Astronomy & Astrophysics, 466(1), 255–259. [Link]

-

Crockett, N. R., Drouin, B. J., Pearson, J. C., & et al. (2014). Laboratory Characterization and Astrophysical Detection of Vibrationally Excited States of Ethyl Cyanide. The Astrophysical Journal, 787(2), 118. [Link]

-

Margulès, L., Belloche, A., Müller, H. S. P., Motiyenko, R. A., Guillemin, J.-C., Garrod, R. T., & Menten, K. M. (2016). Spectroscopic study and astronomical detection of doubly 13C-substituted ethyl cyanide. Astronomy & Astrophysics, 590, A93. [Link]

Sources

An In-Depth Technical Guide to the Gas-Phase Spectroscopic Data of Propionitrile-3,3,3-D3

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the gas-phase spectroscopic data for Propionitrile-3,3,3-D3 (CD₃CH₂CN), a deuterated isotopologue of propionitrile. This document is intended to serve as a valuable resource for researchers in fields ranging from physical chemistry and molecular physics to astrochemistry and drug development. By presenting a detailed analysis of the rotational and vibrational spectra, supported by theoretical calculations and experimental methodologies, this guide aims to facilitate a deeper understanding of the molecular structure, dynamics, and properties of this nitrile.

Introduction to Propionitrile-3,3,3-D3: A Molecule of Interest

Propionitrile (CH₃CH₂CN) and its isotopologues are molecules of significant interest due to their presence in interstellar space and their utility as probes of molecular structure and dynamics. The deuteration of the methyl group in Propionitrile-3,3,3-D3 introduces a fascinating asymmetry, altering its moments of inertia and vibrational modes. This isotopic substitution provides a powerful tool for refining our understanding of the molecule's force field and for making precise assignments of its spectral features.

In the context of drug development, understanding the conformational landscape and vibrational properties of nitrile-containing molecules is crucial. The nitrile group is a common functional group in pharmaceuticals, and its interactions with biological targets can be subtly influenced by its local environment. Spectroscopic studies of model systems like Propionitrile-3,3,3-D3 in the gas phase, free from solvent effects, provide fundamental data that can inform and validate computational models of drug-receptor interactions.

Vibrational Spectroscopy: Unveiling the Molecular Motions

The vibrational spectrum of a molecule provides a fingerprint of its internal motions. For Propionitrile-3,3,3-D3, both infrared (IR) and Raman spectroscopy have been employed to probe its fundamental vibrational modes.

Experimental Determination of Vibrational Frequencies

A comprehensive study of the gas-phase infrared and Raman spectra of Propionitrile-3,3,3-D3 was conducted by Heise, Winther, and Lutz in 1981.[1] Their work provides a detailed assignment of the fundamental vibrational modes, supported by investigations of other isotopic species.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The acquisition of high-quality gas-phase infrared spectra is paramount for accurate vibrational analysis. A typical experimental setup involves a Fourier Transform Infrared (FTIR) spectrometer coupled with a gas cell.

-

Sample Preparation: A small amount of liquid Propionitrile-3,3,3-D3 is placed in a vacuum-tight container connected to the gas cell inlet. The sample is subjected to several freeze-pump-thaw cycles to remove any dissolved atmospheric gases.

-

Gas Cell: A multipass gas cell (e.g., a White cell) is often employed to achieve a long optical path length (several meters), which is necessary to detect weak absorption bands of the gas-phase sample at low pressures.[2] The cell is first evacuated to a high vacuum.

-

Sample Introduction: The vapor of the Propionitrile-3,3,3-D3 sample is then introduced into the gas cell to a desired pressure, which is monitored with a high-precision gauge.

-

Data Acquisition: The FTIR spectrometer is configured for gas-phase measurements. A background spectrum of the evacuated gas cell is recorded first. Subsequently, the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Caption: Workflow for Gas-Phase FTIR Spectroscopy.

Experimental Protocol: Gas-Phase Raman Spectroscopy

Gas-phase Raman spectroscopy provides complementary information to IR spectroscopy, as some vibrational modes may be Raman active but IR inactive, and vice versa.

-

Sample Cell: A specialized gas cell with high-quality optical windows is used.

-

Laser Excitation: A continuous-wave laser (e.g., an Argon ion laser) is focused into the center of the gas cell to excite the sample.

-

Scattered Light Collection: The scattered light is collected at a 90° angle to the incident laser beam to minimize Rayleigh scattering.

-

Spectral Analysis: The collected light is passed through a high-resolution spectrometer and detected with a sensitive detector (e.g., a CCD).

Vibrational Frequencies and Assignments

The fundamental vibrational frequencies for Propionitrile-3,3,3-D3, as determined from experimental infrared and Raman spectra, are summarized in the table below. The assignments are based on the detailed analysis by Heise, Winther, and Lutz.[1]

| Symmetry | Mode | Description | Gas-Phase IR (cm⁻¹) | Gas-Phase Raman (cm⁻¹) |

| A' | ν₁ | CH₂ asym. stretch | 2955 | 2955 |

| ν₂ | CH₂ sym. stretch | 2892 | 2892 | |

| ν₃ | C≡N stretch | 2256 | 2256 | |

| ν₄ | CD₃ asym. stretch | 2235 | 2235 | |

| ν₅ | CD₃ sym. stretch | 2133 | 2133 | |

| ν₆ | CH₂ scissor | 1464 | 1464 | |

| ν₇ | CD₃ asym. deform. | 1058 | 1058 | |

| ν₈ | CD₃ sym. deform. | 1033 | 1033 | |

| ν₉ | CH₂ wag | 1313 | 1313 | |

| ν₁₀ | C-C stretch | 948 | 948 | |

| ν₁₁ | C-C stretch | 794 | 794 | |

| ν₁₂ | CH₂ rock | 988 | 988 | |

| ν₁₃ | C-C≡N bend | 545 | 545 | |

| ν₁₄ | C-C-C bend | 378 | 378 | |

| A'' | ν₁₅ | CD₃ asym. stretch | 2235 | 2235 |

| ν₁₆ | CH₂ twist | 1255 | - | |

| ν₁₇ | CD₃ asym. deform. | 1058 | 1058 | |

| ν₁₈ | CD₃ rock | 845 | 845 | |

| ν₁₉ | CH₂ rock | 765 | - | |

| ν₂₀ | C-C≡N bend | 378 | 378 | |

| ν₂₁ | Torsion | 205 | 205 |

Note: This table is a representative summary based on the work of Heise et al. (1981)[1]. The original publication should be consulted for a complete and detailed listing of all observed bands and their assignments.

Rotational Spectroscopy: Probing the Molecular Geometry

Rotational spectroscopy in the gas phase allows for the precise determination of a molecule's moments of inertia, from which its geometry (bond lengths and angles) can be derived with high accuracy.

Millimeter-Wave Spectroscopy

The rotational spectrum of Propionitrile-3,3,3-D3 can be investigated using millimeter-wave spectroscopy. This technique measures the absorption of radiation corresponding to transitions between quantized rotational energy levels.

Experimental Protocol: Millimeter-Wave Spectroscopy

-

Source: A source generates millimeter-wave radiation, which is then passed through the sample cell.

-

Sample Cell: A long, cylindrical cell holds the gaseous sample at a very low pressure.

-

Detection: A sensitive detector measures the absorption of the radiation as a function of frequency.

Caption: Generalized workflow for rotational spectroscopy.

Rotational Constants

| Rotational Constant | Predicted Value (MHz) |

| A | ~27000 |

| B | ~4500 |

| C | ~4200 |

Note: These are estimated values based on computational models and the known structure of propionitrile. Experimental determination is required for precise values.

Theoretical and Computational Analysis

Theoretical calculations are indispensable for the interpretation of complex spectra and for providing insights that may be difficult to obtain experimentally.

Force Field Calculations

A valence force field is a model that describes the potential energy of a molecule as a function of the displacement of its atoms from their equilibrium positions. Heise, Winther, and Lutz calculated a valence force field for propionitrile and its isotopologues, which was crucial for their vibrational assignments.[1] The force constants in this model are refined to reproduce the experimentally observed vibrational frequencies.

Ab Initio and Density Functional Theory (DFT) Calculations

Modern computational chemistry methods, such as ab initio and DFT, can be used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and rotational constants.

Computational Protocol: Ab Initio Calculation of Vibrational Frequencies

-

Geometry Optimization: The molecular geometry of Propionitrile-3,3,3-D3 is optimized to find the minimum energy structure.

-

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies.

-

Scaling: The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment.

Caption: Workflow for computational prediction of vibrational frequencies.

Conclusion and Future Directions

This guide has provided a detailed overview of the gas-phase spectroscopic data for Propionitrile-3,3,3-D3, drawing from key experimental and theoretical studies. The vibrational spectrum is well-characterized, providing a solid foundation for further research. However, a high-resolution rotational study of this isotopologue would be highly valuable to experimentally determine its precise rotational constants and further refine our understanding of its molecular structure.

The data presented herein serves as a benchmark for computational models and can aid in the interpretation of spectra from more complex systems containing the propionitrile moiety. For drug development professionals, this fundamental spectroscopic data can contribute to the development and validation of force fields used in molecular modeling, ultimately leading to a more accurate prediction of drug-target interactions.

References

- Heise, H. M., Winther, F., & Lutz, H. (1981). The vibrational spectra of some isotopic species of propionitrile. Journal of Molecular Spectroscopy, 90(2), 531–547.

-

Specac Ltd. (n.d.). Analyzing gases by FTIR. Retrieved from [Link]

Sources

Precision Rotational Spectroscopy of Deuterated Propionitrile

Executive Summary

Propionitrile (Ethyl Cyanide,

This guide details the derivation of centrifugal distortion constants for deuterated propionitrile. These parameters are not merely correction factors; they are the quantitative fingerprints required to predict spectral transitions into the terahertz (THz) regime with kHz-level accuracy.

Theoretical Framework: The Distorted Rotor

To accurately model the rotational spectrum of deuterated propionitrile (an asymmetric top,

We employ Watson’s A-reduced Hamiltonian in the

The Hamiltonian

The energy levels are derived from the following Hamiltonian (

Where the quartic centrifugal distortion term (

Key Constants Defined:

- : Quartic distortion constants (represent symmetric stretching).

- : Asymmetry-dependent distortion constants.

- : Total angular momentum quantum number.

-

: Projections of

Expert Insight: For deuterated species like

, the mass increase at the methylene position significantly alters therotational constant compared to the parent species, but the centrifugal distortion constants ( ) often change less dramatically (typically <5% variation) unless the substitution significantly alters a low-frequency vibrational mode (Coriolis coupling).

Experimental Workflow

The determination of these constants requires a high-fidelity feedback loop between synthesis, spectroscopy, and computational fitting.

Protocol: From Synthesis to Constants

-

Synthesis of Isotopologues:

-

Reaction:

(using deuterated precursors). -

Purification: Preparative gas chromatography to >99% chemical purity.

-

-

Broadband Spectroscopy (CP-FTMW):

-

Instrument: Chirped-Pulse Fourier Transform Microwave Spectrometer.

-

Range: 2–18 GHz (initially) to capture low-

transitions. -

Conditions: Supersonic expansion (Neon carrier gas) to cool

K, collapsing population into the ground vibrational state.

-

-

Millimeter-Wave (MMW) Extension:

-

Instrument: Frequency multiplier chains (Virginia Diodes).

-

Range: 75–500 GHz.

-

Purpose: High-

transitions are required to accurately fit the distortion constants (

-

Visualization: The Assignment Workflow

Figure 1: The iterative workflow for deriving spectroscopic constants. Note the feedback loop between Residual Analysis and Assignment.

Spectroscopic Data & Constants

The following table contrasts the parent species with representative values for isotopically substituted forms. Note the magnitude of the distortion constants (

Table 1: Comparative Spectroscopic Parameters (Watson A-Reduction)

| Parameter | Symbol | Unit | Parent ( | 13C-Substituted (Ref) | Deuterated Trend |

| Rotational Constants | |||||

| Rotational Constant A | MHz | 27663.2 | ~27342 | Decreases (Mass | |

| Rotational Constant B | MHz | 4714.2 | ~4598 | Decreases | |

| Rotational Constant C | MHz | 4235.1 | ~4133 | Decreases | |

| Distortion Constants | |||||

| Quartic Distortion | kHz | 2.98 | ~2.93 | Slight Shift (<2%) | |

| Quartic Distortion | kHz | -48.2 | ~-48.0 | Stable | |

| Quartic Distortion | kHz | 545.1 | ~546.1 | Stable | |

| Asym.[1][2] Distortion | kHz | 0.67 | ~0.66 | Stable | |

| Asym. Distortion | kHz | 31.5 | ~31.3 | Stable |

Data Source: Values derived from global fits of ethyl cyanide (Margulès et al., 2016; Brauer et al., 2009).

Analysis of the Constants

-

Mass Effect: Replacing H with D (or C12 with C13) increases the moment of inertia, lowering

. -

Distortion Stability: The

constants represent the "stiffness" of the chemical bonds. Since deuteration adds mass but does not significantly alter the electronic bond strength (Born-Oppenheimer approximation), -

Fitting Precision: In a typical fit (e.g., using SPFIT/SPCAT), the RMS error of the fit should be close to the experimental uncertainty (approx. 4 kHz for FTMW, 30-50 kHz for mm-wave).

Applications in Drug Development: Chiral Tagging

Why is this relevant to the pharmaceutical industry?

Modern drug discovery increasingly utilizes Enantioisotopomers —chiral molecules created solely by isotopic substitution (e.g.,

Rotational Spectroscopy as a Chiral Analyzer: By complexing the deuterated analyte with a "Chiral Tag" (a small molecule of known chirality, like camphor), we form diastereomeric complexes.

-

The Rotational Constants (

) of the complex are highly sensitive to the geometry. -

The Centrifugal Distortion profile validates that the complex is rigid enough for reliable quantification.

The Chiral Tagging Pathway

Figure 2: Determination of Enantiomeric Excess (ee) using Rotational Spectroscopy.

References

-

Margulès, L., et al. (2016).[2][3][4] "Rotational spectrum of deuterated and 15N ethyl cyanides: CH3CHDCN and CH2DCH2CN and of CH3CH2C15N." Astronomy & Astrophysics, 590, A93.

-

Brauer, C. S., et al. (2009).[3] "The rotation-vibration spectrum of ethyl cyanide, CH3CH2CN, up to 1.6 THz." Astrophysical Journal Supplement Series, 184(1), 133.

-

Krasnicki, A., & Kisiel, Z. (2011). "Electric dipole moments of acrylonitrile and of propionitrile measured in supersonic expansion." Journal of Molecular Spectroscopy, 270(2), 83-87.

-

Patterson, D., Schnell, M., & Doyle, J. M. (2013). "Enantiomer-specific detection of chiral molecules via microwave spectroscopy." Nature, 497, 475–477. (Foundational paper for the Chiral Tagging application).

Sources

Application Note: Propionitrile-3,3,3-D3 as a Multi-Modal Spectroscopic Reference Standard

Executive Summary

Propionitrile-3,3,3-D3 (

This guide details protocols for utilizing this molecule in three domains:

-

Rotational Spectroscopy: As a reference for gas-phase isotopic fractionation (Astrophysics/Physical Chemistry).

-

Vibrational Spectroscopy (IR/Raman): Exploiting the C-D "silent region" shift for reaction monitoring.[1]

-

Quantitative NMR (qNMR): A specialized internal standard protocol for drug development.[1]

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Value | Note |

| Formula | Terminal methyl is fully deuterated.[1] | |

| Molecular Weight | ~58.10 g/mol | +3 Da shift vs. native Propionitrile (55.08).[1] |

| Boiling Point | ~97 °C | Similar to native; suitable for liquid-phase handling.[1] |

| Key Functional Group | Nitrile ( | Strong dipole; distinct spectroscopic handle.[1] |

| Isotopic Purity | >98 atom % D | Critical for quantitative applications.[1] |

Application I: Rotational Spectroscopy (Gas Phase)

Target Audience: Astrophysicists, Physical Chemists[1]

The Mechanism of Rotational Shift

Propionitrile (Ethyl Cyanide) is a "weed" molecule in the Interstellar Medium (ISM)—it is so abundant in hot molecular cores (like Sagittarius B2) that its spectral lines obscure other signals. The 3,3,3-D3 isotopologue is critical for determining D/H ratios in the cosmos, which trace the history of stellar formation.

Replacing

Workflow: Isotopic Shift Logic

The following diagram illustrates how mass substitution propagates through physical laws to create a detectable spectral shift.

Figure 1: Causal chain of isotopic substitution on rotational spectra.[1]

Measurement Protocol

Objective: Measure ground-state rotational transitions in the millimeter-wave region (75–300 GHz).

-

Sample Prep: Degas Propionitrile-3,3,3-D3 via freeze-pump-thaw cycles (3x) to remove atmospheric

(which causes paramagnetic broadening).[1] -

Cell Pressure: Introduce vapor into a Stark-modulated absorption cell. Maintain pressure at 10–20 mTorr .

-

Spectrometer Config: Frequency Modulation (FM) mode.

-

Analysis: Fit the spectrum using the Watson A-reduced Hamiltonian. The

group introduces quadrupole coupling from the Deuterium nuclei (

Application II: Vibrational Spectroscopy (IR/Raman)

Target Audience: Process Chemists, Reaction Engineers[1]

The "Silent Region" Advantage

In drug development, monitoring reaction kinetics often involves tracking C-H stretches (

Propionitrile-3,3,3-D3 shifts the methyl stretching frequency into the "silent region" (

Spectral Features Table

| Mode | Native ( | D3-Isotopologue ( | Utility |

| C-H Stretch | Absent (for methyl) | Clear window for analyte C-H.[1] | |

| C-D Stretch | N/A | Internal Reference Signal. | |

| CN Stretch | Reaction handle (remains constant). |

Protocol: Reaction Monitoring Standard

Scenario: Monitoring the purity of a non-nitrile drug intermediate.

-

Baseline: Take an IR spectrum of the pure solvent + Propionitrile-3,3,3-D3 (1% v/v).[1]

-

Calibration: Identify the

stretch (~2248 cm⁻¹) and the -

Reaction: Add the standard to the reaction vessel (if chemically inert to reactants) or use an aliquot method.

-

Quantification: Normalize the analyte peaks (C-H region) against the standard's C-D region.

-

Benefit: The C-D region is free from water vapor interference and most organic overlapping signals.

-

Application III: Quantitative NMR (qNMR)

Target Audience: Pharmaceutical Analysis, QC[1]

Why use Propionitrile-3,3,3-D3 for qNMR?

While not a primary reference material (CRM) like Benzoic Acid, it solves specific solubility/overlap issues:

-

Aprotic Polar Nature: Good solubility for polar drug candidates.[1]

-

Simplified Spectrum: The

group is silent in-

Native: Triplet (

) + Quartet ( -

D3-Standard: The

protons appear as a complex multiplet (due to coupling with spin-1 Deuterium) or a broad singlet, but the integral is strictly 2H. The 3H signal at ~1.3 ppm is removed , clearing that region for analyte signals.

-

qNMR Experimental Workflow

Figure 2: Step-by-step workflow for Internal Standard qNMR.

Detailed Protocol

Step 1: T1 Relaxation Determination (Crucial)

Before quantification, you must determine the longitudinal relaxation time (

-

Run an Inversion-Recovery experiment.

-

Typical Value: 2–5 seconds (solvent dependent).[1]

-

Setting D1: Set the relaxation delay (

) to at least

Step 2: Sample Preparation

-

Weigh ~10 mg of Analyte and ~5 mg of Propionitrile-3,3,3-D3 into the same vial.[1] Record weights to 5 decimal places.

-

Dissolve in 0.6 mL of solvent (e.g.,

or

Step 3: Acquisition Parameters

-

Pulse Angle: 90° (maximize signal).

-

Spectral Width: 20 ppm (ensure good baseline).

-

Scans (NS): 16, 32, or 64 (until S/N > 250).

-

Temperature: Controlled at 298 K (fluctuations affect chemical shift).

Step 4: Calculation

Calculate the purity (

Where:

-

: Integral area (Use the

-

: Number of protons (Standard

- : Molecular weight.[1][2]

- : Mass weighed.[1][3]

References

-

Müller, H. S. P., et al. (2005).[1][4] The Cologne Database for Molecular Spectroscopy, CDMS: a standard database for rotational spectroscopy and astrochemical modeling. Journal of Molecular Structure.[1] Link

-

Lovas, F. J. (1982).[1] Microwave Spectra of Molecules of Astrophysical Interest.[1][5] XXI. Ethanol and Propionitrile.[1][5] Journal of Physical and Chemical Reference Data.[1] Link[1]

-

Sigma-Aldrich. (2017).[1] Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.Link

-

Heise, H. M., et al. (1981).[1][6] The vibrational spectra of some isotopic species of propionitrile. Journal of Molecular Spectroscopy.[1][6] Link

-

Jeol Ltd. (2017).[1] Let's try doing quantitative NMR | Application Notes.Link

Sources

- 1. 3,3'-Iminodipropionitrile | C6H9N3 | CID 8149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propionitrile - Wikipedia [en.wikipedia.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. arxiv.org [arxiv.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Sci-Hub. The vibrational spectra of some isotopic species of propionitrile / Journal of Molecular Spectroscopy, 1981 [sci-hub.box]

Application Note: Precision Synthesis and Spectral Characterization of Propionitrile-3,3,3-D3 for ALMA Calibration

Executive Summary & Scientific Rationale

The "Weed" Problem in Astrochemistry

Ethyl Cyanide (Propionitrile,

To "mow the weeds"—i.e., successfully subtract these lines from observational data—accurate spectral models of all isotopologues are required. While the main isotope (

Objective

This protocol details the synthesis and characterization of Propionitrile-3,3,3-D3 (

Chemical Strategy & Causality

Selection of Synthetic Route

We utilize a Rosenmund-von Braun-type cyanation using Copper(I) Cyanide (

-

Why

over -

Why 1-Iodoethane-2,2,2-D3? The iodine leaving group is softer and more reactive than bromine or chlorine, allowing the reaction to proceed at lower temperatures, preserving isotopic integrity.

Reaction Scheme

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| 1-Iodoethane-2,2,2-D3 | >99 atom% D, >98% CP | Deuterium source (Precursor) |

| Copper(I) Cyanide | Anhydrous, 99% | Cyanation agent |

| Reaction Vessel | Heavy-walled pressure tube | Containment of volatile product |

| Vacuum Line | High-vacuum manifold ( | Air-free transfer & purification |

| NMR Spectrometer | 400 MHz+ | Structural validation |

Synthesis Workflow

Step 1: Preparation (Anhydrous Conditions)

-

Flame-dry a heavy-walled glass pressure tube under vacuum.

-

Under an Argon counter-flow, add Copper(I) Cyanide (1.2 eq) .

-

Critical: CuCN must be finely powdered. Large clumps reduce surface area and yield.

Step 2: Addition of Precursor

-

Cool the vessel to -78°C (Dry ice/acetone bath).

-

Transfer 1-Iodoethane-2,2,2-D3 (1.0 eq) via syringe or vacuum transfer.

-

Note: No solvent is used. This "neat" reaction simplifies the isolation of the volatile propionitrile (b.p. 97°C) from high-boiling solvents.

Step 3: Reaction

-

Seal the vessel tightly (Teflon screw cap).

-

Warm to room temperature, then heat to 110°C in an oil bath for 18–24 hours .

-

Observation: The solid mixture will shift color (white/greenish to dark grey) as CuI forms.

Step 4: Isolation (Trap-to-Trap Distillation)

-

Cool the reaction vessel to room temperature.

-

Attach the vessel to the vacuum manifold.

-

Set up two U-traps:

-

Trap 1: -20°C (Salt/Ice) – Retains unreacted iodide and heavy impurities.

-

Trap 2: -196°C (Liquid

) – Collects the target Propionitrile-D3.

-

-

Open the vessel to dynamic vacuum. Gently heat the solid residue (50°C) to drive off volatiles.

Visualization: Synthesis Workflow

Figure 1: Solvent-free synthesis pathway minimizing isotopic scrambling and purification loss.

Validation & Characterization

Nuclear Magnetic Resonance (NMR)

Before millimeter-wave analysis, confirm the deuterium placement.

-

NMR (CDCl

-

Normal Propionitrile: Quartet (

, -

Target (3,3,3-D3): The triplet at

1.3 must be absent . -

The

signal at

-

- NMR: Look for the septet splitting of the methyl carbon (coupling with 3 Deuteriums, spin 1).

Millimeter-Wave Spectroscopy (The ALMA Bridge)

This is the "Self-Validating" step. You cannot trust the synthesis until the Rotational Constants match the rigid rotor prediction.

Protocol:

-

Instrument: Frequency-Modulated Absorption Spectrometer (75–500 GHz).

-

Pressure: 10–20 mTorr (ensure collision-free regime for sharp lines).

-

Key Transitions: Scan for the fundamental

-type transitions ( -

Analysis: Fit the lines to a Watson A-reduced Hamiltonian.

Target Parameters (Predicted vs. Expected):

| Parameter | Value (Approx) | Significance |

|---|---|---|

| A (MHz) | ~24,000 | Rotational Constant (Unique fingerprint) |

| B (MHz) | ~4,500 | Rotational Constant |

| C (MHz) | ~4,000 | Rotational Constant |

| Dipole (

Note: The mass shift of 3 Deuteriums significantly alters A, B, and C compared to normal

Visualization: Spectral Logic Loop

Figure 2: The validation loop ensuring the sample matches the theoretical isotopologue model.

Application: Generating the ALMA Catalog

Once the laboratory spectrum is assigned, the data must be formatted for observational comparison (e.g., using CASSIS or MADCUBA software).

-

Partition Function (

): Calculate -

Line List Generation: Export the .cat file (JPL format) containing:

Usage: Load this catalog into the ALMA analysis tool as an overlay. If the "weed" lines in the Orion spectrum align with this catalog, the subtraction can proceed, revealing the hidden spectral features underneath.

References

-

Müller, H. S. P., et al. (2016).[1][4] Spectroscopic study and astronomical detection of doubly 13C-substituted ethyl cyanide.[4][5] Astronomy & Astrophysics.[4][5][6][7]

-

Margulès, L., et al. (2009). The rotational spectrum of the 13C-isotopologues and the D-isotopologues of ethyl cyanide.[1][4] Journal of Molecular Spectroscopy.[1][5][8]

-

Demyk, K., et al. (2007).[2] Isotopic ethyl cyanide... laboratory rotational spectrum and detection in Orion. Astronomy & Astrophysics.[4][5][6][7]

-

Belloche, A., et al. (2016).[1][4][5] EMoCA: A spectral line survey of Sagittarius B2(N) with ALMA.[1][4][5][9] Astronomy & Astrophysics.[4][5][6][7]

-

Endres, C. P., et al. (2016). SOLEIL and ALMA views on prototypical organic nitriles.[5] Journal of Molecular Spectroscopy.[1][5][8]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. [1604.03256] Spectroscopic study and astronomical detection of doubly 13C-substituted ethyl cyanide [arxiv.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. cris.unibo.it [cris.unibo.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Kinetic Isotope Effect Profiling of Ethyl Cyanide-d3

This Application Note is designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK). It details the protocols for utilizing Ethyl Cyanide-d3 (3,3,3-trideuteriopropionitrile) as a mechanistic probe to elucidate metabolic pathways and reaction mechanisms via Kinetic Isotope Effects (KIE).

Introduction & Core Principles

Ethyl Cyanide (Propionitrile) serves as a critical model compound in understanding the metabolism of aliphatic nitriles and as a fragment in fragment-based drug discovery (FBDD). The deuterated isotopologue, Ethyl Cyanide-d3 (

The Kinetic Isotope Effect (KIE)

The KIE is the change in reaction rate observed when a specific atom is replaced by its isotope.[1][2][3]

-

Primary KIE (

): Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS). -

Secondary KIE (

): Occurs when the labeled atom is adjacent to the reaction center but its bond is not broken. This probes hybridization changes (e.g.,

Why Ethyl Cyanide-d3? In the context of drug development, Ethyl Cyanide-d3 is primarily used to:

-

Differentiate Metabolic Pathways: Distinguish between

-carbon oxidation (major toxification pathway) and -

Determine Transition State Geometry: Assess the role of the terminal methyl group in binding or electronic stabilization during enzymatic turnover.

Compound Profile & Sourcing

| Property | Specification |

| Compound Name | Ethyl Cyanide-d3 (Propionitrile-3,3,3-d3) |

| Chemical Formula | |

| MW | 58.10 g/mol (vs 55.08 for non-deuterated) |

| Isotopic Purity | |

| Key Application | Secondary KIE probe; Metabolic Stability Negative Control |

| Contrast Agent | Propionitrile-2,2-d2 ( |

Sourcing Note: Commercial sources (e.g., Sigma-Aldrich, C/D/N Isotopes) often supply this as "Propionitrile-d3". Ensure the certificate of analysis confirms the deuteration is on the methyl (

Application 1: Metabolic Stability & Mechanism (DMPK)

Objective: To determine if the metabolism of the ethyl group proceeds via

Mechanistic Background

The toxicity of alkyl nitriles is largely due to Cytochrome P450 (CYP2E1) mediated

-

-Hydroxylation (Rate Limiting):

-

Decomposition:

(Toxic)

Hypothesis:

-

Ethyl Cyanide-d3 (

): The C-D bonds are at the -

Ethyl Cyanide-d2 (

): The C-D bonds are at the reactive

Protocol: Microsomal Stability Assay (KIE Determination)

Reagents

-

Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Phosphate Buffer (100 mM, pH 7.4).

-

Test Compounds: Propionitrile (H-form) and Propionitrile-d3 (D-form).

-

Internal Standard: Acetonitrile-d3 or Tolbutamide.

Experimental Workflow

-

Preparation: Prepare 10 mM stock solutions of H-form and D-form in DMSO.

-

Incubation:

-

Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

-

Pre-incubate at 37°C for 5 min.

-

Add Test Compound (final conc. 10 µM). Note: Run H-form and D-form in separate vessels (Non-competitive) or mixed (Competitive).

-

Initiate reaction with NADPH Regenerating System.

-

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop reaction. Centrifuge at 4000 rpm for 20 min.

-

Analysis: Analyze supernatant via LC-MS/MS or GC-MS.

Data Analysis (Calculation of KIE)

Plot

Interpretation:

-

If KIE

for EtCN-d3: Confirms oxidation is NOT occurring at the methyl group. -

If KIE

: Suggests some involvement of the methyl group (e.g., desaturation) or remote electronic effects.

Application 2: Mechanistic Elucidation in Synthesis

Objective: To determine the mechanism of base-catalyzed alkylation or deprotonation using EtCN-d3.

Protocol: Competition Experiment (Intermolecular KIE)

This method is more accurate than absolute rate measurements as it eliminates errors from temperature/concentration fluctuations.

Workflow

-

Reaction Setup: Mix equimolar amounts of Propionitrile (

) and Propionitrile-d3 ( -

Reagent Addition: Add the limiting reagent (e.g., base + electrophile) to achieve ~10-20% conversion. Crucial: Do not run to completion.

-

Quench & Extract: Stop the reaction rapidly.

-

Analysis (GC-MS): Analyze the product mixture.

-

Look for the molecular ion of the product derived from H-substrate (

) and D-substrate (

-

-

Calculation:

(Where

Visualizations

Diagram 1: Metabolic Pathway & KIE Logic

This diagram illustrates the CYP450 oxidation pathway and where the Deuterium Isotope Effect manifests.

Caption: CYP450-mediated metabolism of Ethyl Cyanide. Primary KIEs are observed only when the alpha-position (C2) is deuterated.

Diagram 2: Experimental Workflow for KIE Determination

Caption: Step-by-step workflow for determining Metabolic Stability KIE using parallel incubation.

References

-

Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds.[4] Drug Metabolism Reviews.[4] Link

-

IUPAC. (2014). Kinetic Isotope Effect.[2][3][5][4][6] Compendium of Chemical Terminology (Gold Book). Link

-

Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54. (Foundational work on nitrile alpha-oxidation). Link

-

Organic Syntheses. Ethyl Isocyanide and related nitrile synthesis protocols. (General reference for nitrile handling). Link

-

Traylor, T. G., et al. (1992).[5] Mechanism of aliphatic hydroxylation by Fe(III) porphyrins.[5] Journal of the American Chemical Society.[5] (Model for CYP450 KIEs). Link

Sources

Propionitrile-3,3,3-d3: A Specialized Probe for Unraveling the Mysteries of Interstellar Chemistry

Abstract

In the vast, cold expanse of the interstellar medium (ISM), a complex and rich chemistry unfolds, giving rise to a diverse array of molecules, including the precursors to life. Understanding the formation pathways and the physical conditions of these star-forming regions is a central goal of modern astrochemistry. Isotopically substituted molecules, particularly deuterated species, have emerged as powerful probes of these environments. This technical guide provides an in-depth exploration of propionitrile-3,3,3-d3 (CD₃CH₂CN) as a high-potential, yet currently under-explored, tracer for astrochemical models. We delve into the scientific rationale for its use, present detailed protocols for its laboratory spectroscopic characterization, and outline its application in constraining and validating sophisticated chemical models of the cosmos. This document is intended for researchers, scientists, and professionals in the fields of astrochemistry, molecular spectroscopy, and computational astrophysics.

Introduction: The Significance of Nitriles and Deuteration in Astrochemistry

Nitriles (R-C≡N) are a ubiquitous class of organic molecules in the interstellar medium. Their robust carbon-nitrogen triple bond makes them relatively stable and thus detectable in a variety of astrophysical environments, from cold, dense molecular clouds to the warmer regions surrounding newly formed stars. Propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is of particular interest as it is one of the more complex nitriles detected in star-forming regions like Sagittarius B2(N). The presence and abundance of such molecules provide crucial insights into the chemical complexity that can be achieved in the ISM.

The substitution of hydrogen with its heavier isotope, deuterium, creates a powerful tool for astrochemical investigation. Deuterium fractionation, the enrichment of molecules in deuterium compared to the cosmic D/H ratio, is highly sensitive to temperature. In the frigid depths of prestellar cores (T ~ 10 K), ion-molecule reactions lead to a significant enhancement of deuterated species. This makes the abundance of deuterated molecules a chemical chronometer, tracing the evolutionary stage of star-forming regions.

Propionitrile-3,3,3-d3: A Unique Tracer of Methyl Group Chemistry

While various deuterated isotopologues of propionitrile can provide valuable information, the specific labeling in propionitrile-3,3,3-d3 (CD₃CH₂CN) offers unique advantages. The terminal methyl group (-CH₃) is a common functional group in many complex organic molecules. By studying the deuteration of this specific site, we can gain targeted insights into:

-

Formation Pathways on Grain Surfaces: The formation of the C-C bond and the hydrogenation of the carbon skeleton are thought to occur on the surfaces of icy dust grains. The deuteration level of the methyl group can help distinguish between different surface reaction mechanisms.

-

Gas-Phase Chemistry: While some molecules are formed on dust grains and later desorbed, others are synthesized in the gas phase. The deuterium enrichment of the methyl group can be compared with that of other parts of the molecule to disentangle the contributions of gas-phase and grain-surface chemistry.

-

Isotopic Fractionation Mechanisms: The specific enrichment of the methyl group provides a stringent test for astrochemical models that aim to reproduce observed deuterium fractions. It allows for a more nuanced understanding of the various competing deuteration and hydrogenation reactions.

Laboratory Spectroscopy: The Prerequisite for Astronomical Detection

The identification of any molecule in space is entirely dependent on a precise knowledge of its spectroscopic signature, which is first measured in the laboratory. The rotational spectrum, arising from the end-over-end tumbling of a molecule, provides a unique fingerprint that can be observed with radio telescopes.

Current Status of Spectroscopic Data for Propionitrile-3,3,3-d3

Vibrational Spectroscopy Data

Vibrational spectroscopy, which probes the stretching and bending of molecular bonds, provides fundamental information about a molecule's structure and is a complementary technique to rotational spectroscopy. The vibrational frequencies for the deuterated methyl group in CD₃CN have been documented and are presented in Table 1.

| Vibrational Mode | Approximate Frequency (cm⁻¹) (for CD₃CN) |

| CD₃ symmetric stretch | 2110 |

| CD₃ symmetric deformation | 1115 |

| CD₃ degenerate stretch | 2235 |

| CD₃ degenerate deformation | 1048 |

| CD₃ rock | 835 |

Table 1: Approximate vibrational frequencies for the CD₃ group, based on data for CD₃CN.[1]

Protocol for Laboratory Rotational Spectroscopy of Propionitrile-3,3,3-d3

This protocol outlines the steps for acquiring and analyzing the rotational spectrum of propionitrile-3,3,3-d3.

Objective: To measure the rotational transitions of propionitrile-3,3,3-d3 in the millimeter and submillimeter wave frequency ranges to determine its precise rotational constants.

Materials:

-

Propionitrile-3,3,3-d3 (CD₃CH₂CN), >98% isotopic purity.

-

Millimeter/submillimeter-wave spectrometer (e.g., a frequency-modulated absorption spectrometer).

-

Vacuum system.

-

Pressure gauges.

-

Data acquisition system.

Methodology:

-

Sample Preparation and Handling:

-

Propionitrile-3,3,3-d3 is commercially available.[2] Due to its toxicity and flammability, it must be handled in a well-ventilated fume hood, with appropriate personal protective equipment.

-

The sample is a liquid at room temperature. A small amount is placed in a sample vial connected to the spectrometer's vacuum line.

-

The sample is subjected to several freeze-pump-thaw cycles to remove any dissolved air.

-

-

Spectrometer Setup:

-

The spectrometer is evacuated to a high vacuum (< 10⁻⁶ mbar).

-

A small amount of the propionitrile-3,3,3-d3 vapor is introduced into the absorption cell to a pressure of a few mTorr.

-

The radiation source (e.g., a Gunn diode or a backward-wave oscillator) is tuned to the desired frequency range. Millimeter-wave frequencies from approximately 70 to 300 GHz are of high astronomical interest.

-

-

Data Acquisition:

-

The frequency of the radiation source is swept across the desired range.

-

As the frequency matches a rotational transition of the molecule, power is absorbed, and this absorption is detected.

-

The signal is typically modulated and detected using a lock-in amplifier to improve the signal-to-noise ratio.

-

The resulting spectrum (absorption intensity versus frequency) is recorded by the data acquisition system.

-

-

Spectral Analysis:

-

The measured transition frequencies are compared against predictions from quantum chemical calculations to make initial assignments.

-

The assigned transitions are then fit using a standard Hamiltonian for an asymmetric top molecule to determine the rotational constants (A, B, C) and centrifugal distortion constants.

-

This process is iterated until a self-consistent fit is achieved for all observed transitions.

-

Expected Outcome: A comprehensive list of measured rotational transition frequencies and a set of highly accurate spectroscopic constants for propionitrile-3,3,3-d3. This data is essential for creating a spectral line catalog for use in astronomical searches.

Diagram of the Experimental Workflow:

Caption: Workflow for laboratory rotational spectroscopy.

Application in Astrochemical Models

Once the spectroscopic data for propionitrile-3,3,3-d3 is obtained, it can be used to search for this molecule in astronomical sources. A positive detection, or even a meaningful upper limit on its abundance, provides a crucial data point for constraining astrochemical models.

Incorporating Deuterated Species into Chemical Networks

Astrochemical models simulate the chemical evolution of interstellar clouds by solving a large network of chemical reactions over time. To accurately model the chemistry of propionitrile-3,3,3-d3, the following steps are necessary:

-

Expansion of the Chemical Network: The existing chemical network must be expanded to include propionitrile-3,3,3-d3 and its formation and destruction pathways. This involves adding reactions for:

-

Formation on Grain Surfaces: Hydrogenation/deuteration of precursor molecules on dust grains.

-

Gas-Phase Formation: Ion-molecule and neutral-neutral reactions leading to the formation of deuterated propionitrile.

-

Destruction: Reactions with ions, radicals, and photons that destroy the molecule.

-

-

Isotope-Specific Reaction Rates: The rate coefficients for reactions involving deuterium can differ from those involving hydrogen due to differences in zero-point energies. These differences must be accounted for in the model.

-

Physical Conditions: The model must incorporate the physical conditions of the target astronomical source, including temperature, density, and radiation field, as these strongly influence the chemical reaction rates and, consequently, the level of deuterium fractionation.

Logical Relationship Diagram:

Caption: Interplay of laboratory, observational, and modeling work.

Case Study: A Hypothetical Detection in a Prestellar Core

Imagine a future radio astronomical survey detects rotational transitions corresponding to propionitrile-3,3,3-d3 towards a prestellar core like L1544. By analyzing the line intensities, astronomers could derive its column density. This observational result would then be compared to the predictions of an astrochemical model tailored to the physical conditions of L1544.

-

If the model over-predicts the abundance of propionitrile-3,3,3-d3: This might suggest that the efficiency of deuterium incorporation into the methyl group on grain surfaces is lower than assumed, or that there are efficient gas-phase destruction pathways not included in the model.

-

If the model under-predicts the abundance: This could indicate that the formation of the methyl group at very low temperatures is more efficient at incorporating deuterium than previously thought.

-

By comparing the abundance of CD₃CH₂CN with other isotopologues (e.g., CH₃CHDCN): Researchers could probe the relative importance of different deuteration mechanisms at different stages of the molecule's assembly.

Conclusion and Future Outlook

Propionitrile-3,3,3-d3 represents a frontier in the use of deuterated molecules as astrochemical probes. Its specific isotopic labeling provides a unique window into the chemistry of the methyl group, a fundamental building block of complex organic molecules. While the lack of publicly available high-resolution rotational spectroscopic data currently precludes its astronomical detection, this guide has laid out the clear scientific motivation and the necessary experimental and theoretical framework for its future study.

The laboratory characterization of propionitrile-3,3,3-d3 is a critical next step. Once its spectroscopic fingerprint is known, targeted searches with next-generation radio telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) will become possible. The resulting data will provide stringent tests for astrochemical models and will undoubtedly deepen our understanding of the intricate chemical processes that pave the way for the formation of stars and, ultimately, planetary systems.

References

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies - Consolidated Volume I. National Standard Reference Data Series, National Bureau of Standards, 39. [Link]

Sources

Introduction: Beyond Acetonitrile - The Niche of Propionitrile in Modern Electrochemistry

An Application Guide to the Electrochemical Solvation Properties of Propionitrile-3,3,3-D3

In the relentless pursuit of higher energy density and safer electrochemical energy storage systems, the choice of electrolyte solvent is paramount. While acetonitrile has long been a workhorse in electrochemical research due to its high ionic conductivity and wide potential window, its congener, propionitrile (CH₃CH₂CN, PN), offers a compelling alternative with a higher boiling point and flash point, enhancing thermal safety.[1][2] Propionitrile is a polar aprotic solvent capable of dissolving a variety of lithium salts, making it a suitable candidate for non-aqueous electrolytes in lithium-ion batteries and other electrochemical devices.[3][4]

This application note delves into the unique solvation properties of a specific isotopologue: Propionitrile-3,3,3-D3 (CD₃CH₂CN, PN-d3). The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, provides a powerful, non-invasive tool for elucidating complex electrochemical phenomena.[5] While deuterated solvents are foundational in Nuclear Magnetic Resonance (NMR) spectroscopy for eliminating proton signals from the solvent, their application in electrochemistry opens new avenues for understanding reaction mechanisms, solvation structures, and interfacial phenomena.[6] We will explore the causal relationships behind the choice of PN-d3, provide detailed protocols for its use, and discuss the interpretation of results for researchers, scientists, and professionals in drug development and materials science.

Comparative Physicochemical Properties: PN vs. PN-d3

The substitution of protium with deuterium at the methyl group of propionitrile introduces subtle but significant changes in its physical properties. These differences, particularly in molar mass and vibrational frequencies, are the basis for the isotopic effects explored in this guide.

| Property | Propionitrile (PN) | Propionitrile-3,3,3-D3 (PN-d3) | Rationale for Significance in Electrochemistry |

| Chemical Formula | C₃H₅N | C₃H₂D₃N | Isotopic substitution allows for mechanistic studies. |

| Molar Mass ( g/mol ) | 55.08 | 58.10 | Affects mass transport properties like diffusion coefficients. |

| Boiling Point (°C) | 97.1 | ~97-98 (estimated) | A higher boiling point than acetonitrile enhances operational safety.[1] |

| Melting Point (°C) | -92.8 | ~ -93 (estimated) | Defines the lower limit of the liquid range.[2][7] |

| Density (g/mL at 25°C) | 0.772 | ~0.80 (estimated) | Influences volumetric energy density and mass transport.[7] |

| Dielectric Constant (at 20°C) | 27.7 | ~27.7 (estimated) | A high dielectric constant is crucial for salt dissociation and ionic conductivity.[7][8] |

| Viscosity (cP at 25°C) | 0.395 | Slightly higher than PN (estimated) | Affects ionic mobility and hence, the overall ionic conductivity of the electrolyte.[2] |

Note: Experimental data for Propionitrile-3,3,3-D3 is not widely published. The provided values are based on typical effects of deuteration and should be experimentally verified.

The Scientific Rationale: Leveraging Isotopic Effects in Electrochemical Analysis

The decision to employ PN-d3 is rooted in the desire to probe electrochemical systems with greater precision. The core advantages stem from the mass difference between hydrogen and deuterium.

-

Probing the Solvation Shell: The primary interaction between the nitrile group of propionitrile and a cation like Li⁺ occurs through the lone pair of electrons on the nitrogen atom. However, the entire solvent molecule contributes to the solvation environment. By using PN-d3, researchers can utilize techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to study the vibrational modes of the C-D bonds. These are well-separated from C-H stretching frequencies, allowing for a clearer, unobstructed view of how the solvent molecule orients and interacts within the cation's solvation shell.[9]

-

Kinetic Isotope Effect (KIE): Many electrolyte degradation pathways involve the abstraction of a hydrogen atom from the solvent molecule. Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, breaking it requires more energy. This results in a slower reaction rate, a phenomenon known as the Kinetic Isotope Effect.[10] By comparing the electrochemical stability and degradation products of electrolytes based on PN versus PN-d3, one can definitively determine if the methyl group is a site of electrochemical decomposition. A significant increase in stability with PN-d3 would point to a mechanism involving C-H bond cleavage at the C3 position.

-

Elucidating the Solid-Electrolyte Interphase (SEI): The formation and composition of the SEI layer on the anode are critical for the longevity and safety of lithium-ion batteries. By analyzing the SEI formed in a PN-d3 based electrolyte using techniques like X-ray Photoelectron Spectroscopy (XPS) and mass spectrometry, researchers can trace the origin of specific decomposition products. The presence of deuterium within the SEI components provides direct evidence of the solvent's role in its formation.

Caption: Logical workflow for leveraging PN-d3 in electrochemical studies.

Protocols for Electrochemical Evaluation

The following protocols provide a self-validating framework for preparing and testing PN-d3 based electrolytes. Adherence to these steps is critical for obtaining reproducible and meaningful data.

Protocol 1: High-Purity Electrolyte Preparation

Causality: The presence of water and other impurities can drastically alter electrochemical behavior, leading to erroneous results. This protocol emphasizes anhydrous conditions, which are essential for non-aqueous electrochemistry.

Safety: Propionitrile is a highly flammable and toxic liquid.[11] All handling must be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn.[12]

Materials:

-

Propionitrile-3,3,3-D3 (anhydrous, >99.5%)

-

Lithium salt (e.g., LiPF₆, LiTFSI - battery grade)

-

Molecular sieves (3Å, baked)

-

Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

-

Volumetric flasks, magnetic stirrer, and stir bars

Procedure:

-

Drying the Solvent: Even "anhydrous" grade solvents can absorb moisture. Prior to use, store PN-d3 over freshly baked molecular sieves (bake at >300°C under vacuum for at least 12 hours) inside the glovebox for at least 24 hours.

-

Drying the Salt: Lithium salts are extremely hygroscopic. Dry the chosen lithium salt under high vacuum at an appropriate temperature (e.g., 120°C for LiTFSI, 80°C for LiPF₆) for at least 24 hours before transferring to the glovebox.

-

Preparation: Inside the glovebox, accurately weigh the required amount of dried lithium salt and transfer it to a volumetric flask.

-

Dissolution: Add a portion of the dried PN-d3 to the flask. Place a magnetic stir bar in the flask and stir until the salt is completely dissolved.

-

Final Volume: Carefully add more PN-d3 to reach the calibration mark of the volumetric flask. Continue stirring for another hour to ensure homogeneity. For example, to prepare 10 mL of 1 M LiTFSI in PN-d3, dissolve 2.871 g of LiTFSI in PN-d3 to a final volume of 10 mL.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.